molecular formula C8H15N5O B1475906 2-(3-azidoazetidin-1-yl)-N-isopropylacetamide CAS No. 2098077-33-7

2-(3-azidoazetidin-1-yl)-N-isopropylacetamide

Cat. No. B1475906
CAS RN: 2098077-33-7
M. Wt: 197.24 g/mol
InChI Key: VJVMXBWNVAMPPJ-UHFFFAOYSA-N
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Description

The compound “2-(3-azidoazetidin-1-yl)-N-isopropylacetamide” is a derivative of azetidine, which is a four-membered heterocyclic compound containing nitrogen . The presence of the azido group (-N3) and the isopropylacetamide group could suggest potential reactivity and applications in various fields such as drug synthesis or material science.


Synthesis Analysis

While specific synthesis methods for this compound are not available, azetidine derivatives are generally synthesized through multistep processes involving reactions such as cyclization, substitution, or addition .


Molecular Structure Analysis

The compound contains an azetidine ring, which is a four-membered cyclic structure with one nitrogen atom. It also has an azido group (-N3), which is a functional group consisting of two nitrogen atoms connected by a double bond and a single bond to a third nitrogen atom.


Chemical Reactions Analysis

The azido group is known for its high reactivity and can participate in various chemical reactions, such as the Staudinger reaction or Click Chemistry . The reactivity of the azetidine ring can also be influenced by the presence of the azido group and the isopropylacetamide group .

Mechanism of Action

The mechanism of action of this compound is not known due to the lack of specific studies or data .

Safety and Hazards

As with any chemical compound, handling “2-(3-azidoazetidin-1-yl)-N-isopropylacetamide” would require appropriate safety measures. The azido group, in particular, is known to be explosive under certain conditions .

properties

IUPAC Name

2-(3-azidoazetidin-1-yl)-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-6(2)10-8(14)5-13-3-7(4-13)11-12-9/h6-7H,3-5H2,1-2H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVMXBWNVAMPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-azidoazetidin-1-yl)-N-isopropylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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